N-(1-phenylpropan-2-yl)acetamide
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Overview
Description
N-(1-phenylpropan-2-yl)acetamide is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . . The compound is characterized by a phenyl group attached to a propan-2-yl chain, which is further connected to an acetamide group.
Mechanism of Action
Mode of Action
, are known to inhibit monoamine oxidase (MAO), specifically the MAO-B isoform . This inhibition can lead to an increase in the levels of certain neurotransmitters in the brain, potentially providing therapeutic benefits in conditions like Parkinson’s disease .
Biochemical Pathways
Inhibition of this pathway can lead to increased levels of monoamine neurotransmitters in the brain, which may have neuroprotective effects .
Pharmacokinetics
24300 and boiling point of 3496ºC at 760mmHg , may influence its pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-phenylpropan-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylpropan-2-amine with acetic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenylpropan-2-one or phenylacetic acid.
Reduction: Formation of 1-phenylpropan-2-amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylethyl)acetamide
- N-(1-phenylbutan-2-yl)acetamide
- N-(1-phenylpropan-2-yl)propionamide
Uniqueness
N-(1-phenylpropan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
14383-60-9 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-9(12-10(2)13)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13) |
InChI Key |
YPKBVWZHVTZSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C |
Purity |
95 |
Origin of Product |
United States |
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